![molecular formula C13H22N4O B13941672 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol CAS No. 223461-36-7](/img/structure/B13941672.png)
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C12H20N4O It is a derivative of piperazine and pyrimidine, featuring a butanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyrimidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brexpiprazole: A compound with a similar piperazine structure, used as an antipsychotic agent.
Buspirone: Another piperazine derivative, used as an anxiolytic.
Aripiprazole: A compound with a similar mechanism of action, used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol is unique due to its specific combination of a pyrimidine ring with a piperazine and butanol group.
Propriétés
Numéro CAS |
223461-36-7 |
|---|---|
Formule moléculaire |
C13H22N4O |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C13H22N4O/c1-12-4-5-14-13(15-12)17-9-7-16(8-10-17)6-2-3-11-18/h4-5,18H,2-3,6-11H2,1H3 |
Clé InChI |
KGPTWTAZZXYCMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)N2CCN(CC2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


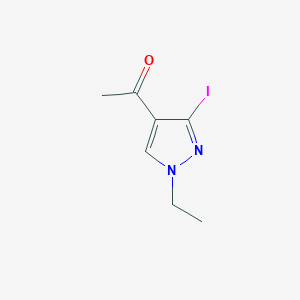

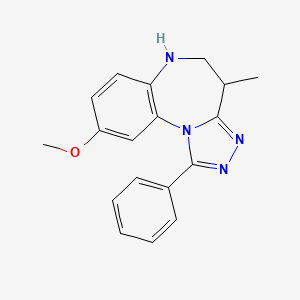
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
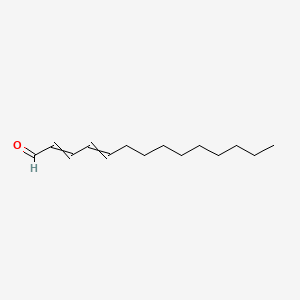

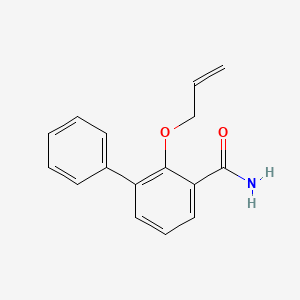
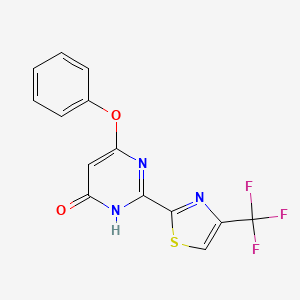

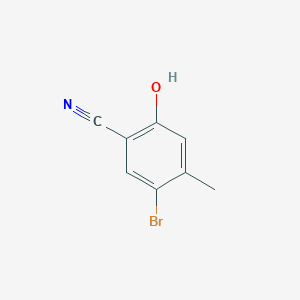
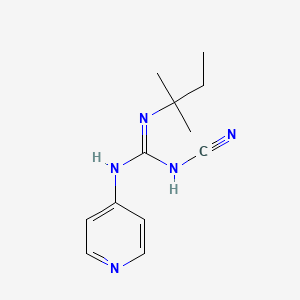
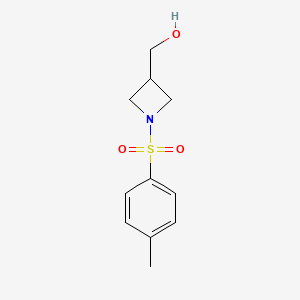
![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
